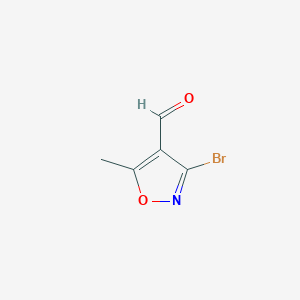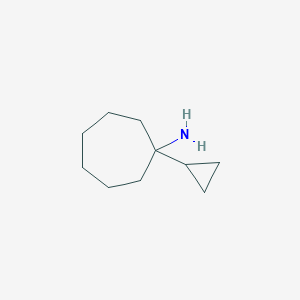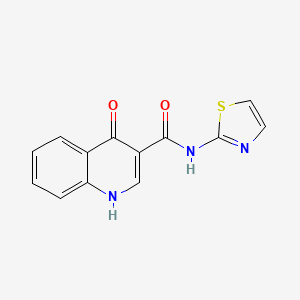
3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as vital organic building blocks and have many biological activities . The synthesis of piperidone derivatives generally involves a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours or even 1 day .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
One key area of scientific research involving similar oxazolidine-2,4-dione compounds focuses on their synthesis and application in polymer science. For example, compounds closely related to the target chemical have been utilized in the rapid synthesis of novel polyureas through microwave-assisted polycondensation reactions with diisocyanates. This process is characterized by its efficiency, yielding products with significant applications in material science due to their inherent viscosity and thermal properties (Mallakpour & Rafiee, 2004).
Antimicrobial Activity
Another significant application area is the investigation of antimicrobial properties. Compounds structurally similar to 3-(1-(2-(4-(Isopropylthio)phenyl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione have demonstrated promising in vitro antibacterial and antifungal activities. For instance, derivatives of thiazolidine-2,4-diones have been synthesized and shown effective against various strains of bacteria and fungi, comparing favorably with commercially available antibiotics and antifungals. This research highlights the potential of these compounds in developing new antimicrobial agents to combat resistant strains of microorganisms (Prakash et al., 2010).
Anticancer Research
Explorations into the anticancer activities of related compounds have also been conducted, revealing that certain derivatives exhibit potent activity against cancer cell lines. This includes the synthesis of indole derivatives from thiazolidine-2,4-dione, which have shown promising results in inhibiting specific cancer cell growth. Such studies are crucial for the development of new chemotherapeutic agents, offering hope for more effective and targeted cancer treatments (Kumar & Sharma, 2022).
Agricultural Fungicides
Additionally, oxazolidinone derivatives like famoxadone have found applications in agriculture as fungicides. These compounds have been shown to control plant pathogens effectively, offering protection to crops such as grapes, cereals, and potatoes. The discovery and optimization of such compounds underscore the importance of oxazolidinone derivatives in developing new, more effective fungicides to ensure food security (Sternberg et al., 2001).
Wirkmechanismus
Target of Action
The primary target of this compound is related to the piperidine nucleus , which is a common structure in many pharmaceuticals . Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination . This suggests that the compound may interact with its targets through these chemical reactions, leading to changes in the targets’ function or activity.
Pharmacokinetics
Piperidine derivatives are widely used in drug design due to their significant role in the pharmaceutical industry , suggesting that they generally have favorable pharmacokinetic properties.
Result of Action
Given the wide range of biological activities associated with piperidine derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
3-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-13(2)26-16-5-3-14(4-6-16)11-17(22)20-9-7-15(8-10-20)21-18(23)12-25-19(21)24/h3-6,13,15H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNOFQNARRXGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2994940.png)

![2-cyclopentyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2994945.png)
![2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2994946.png)
![N-(2,4-difluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2994949.png)


![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)


![[(2r)-2-Octanoyloxy-3-[oxidanyl-[(1r,2r,3s,4r,5r,6s)-2,3,6-Tris(Oxidanyl)-4,5-Diphosphonooxy-Cyclohexyl]oxy-Phosphoryl]oxy-Propyl] Octanoate](/img/structure/B2994959.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2994960.png)
![4-[(dimethylamino)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2994961.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2994963.png)